molecular formula C18H18N4O3 B7720726 N,N-diethyl-2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline

N,N-diethyl-2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline

Cat. No.: B7720726
M. Wt: 338.4 g/mol
InChI Key: MVEVMLCMTLNCMJ-UHFFFAOYSA-N
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Description

N,N-diethyl-2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline is a complex organic compound that belongs to the class of oxadiazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline typically involves the reaction of N,N-diethyl-4-nitroaniline with a suitable nitrile oxide precursor. One common method is the 1,3-dipolar cycloaddition reaction between an amidoxime and an organic nitrile . The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid (PTSA) and zinc chloride (ZnCl2) to increase the yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring and the oxadiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents such as hydrogen gas (H2) and palladium on carbon (Pd/C) for reduction reactions, and oxidizing agents like potassium permanganate (KMnO4) for oxidation reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group can yield N,N-diethyl-2-amino-4-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline, while substitution reactions can introduce various functional groups onto the phenyl ring or the oxadiazole ring.

Mechanism of Action

The mechanism of action of N,N-diethyl-2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes and receptors, depending on its chemical structure and functional groups. The nitro group and the oxadiazole ring play crucial roles in its biological activity by interacting with various biomolecules and affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

    N,N-diethyl-4-nitroaniline: Similar in structure but lacks the oxadiazole ring.

    N,N-diethyl-2-nitroaniline: Similar but with different substitution patterns on the phenyl ring.

    N,N-diethyl-2-amino-4-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline: A reduced form of the compound with an amino group instead of a nitro group.

Uniqueness

N,N-diethyl-2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline is unique due to the presence of both the nitro group and the oxadiazole ring, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N,N-diethyl-2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3/c1-3-21(4-2)15-11-10-14(12-16(15)22(23)24)18-19-17(20-25-18)13-8-6-5-7-9-13/h5-12H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVEVMLCMTLNCMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=C(C=C(C=C1)C2=NC(=NO2)C3=CC=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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